azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
Azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is a synthetic organic compound that features a unique combination of azepane, pyrazole, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with a trifluoromethyl group.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Azepane Ring: The azepane ring can be synthesized separately through the cyclization of a suitable precursor, such as a diamine.
Coupling Reaction: Finally, the azepane ring is coupled with the brominated pyrazole derivative using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring, which can be oxidized to form corresponding ketones or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, often in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would yield a ketone.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl(4-tert-butylphenyl)methanone: Similar in structure but with a tert-butyl group instead of the pyrazole ring.
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the azepane ring, making it less complex.
Azepan-1-yl[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: Contains a more complex pyrazolo[1,5-a]pyrimidine ring system.
Uniqueness
Azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is unique due to the combination of the azepane ring and the trifluoromethyl-substituted pyrazole ring. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15BrF3N3O |
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Molecular Weight |
354.17 g/mol |
IUPAC Name |
azepan-1-yl-[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C12H15BrF3N3O/c1-18-9(8(13)10(17-18)12(14,15)16)11(20)19-6-4-2-3-5-7-19/h2-7H2,1H3 |
InChI Key |
UTGPSGKFCPQOFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
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